Hithiol
Description
Hithiol, chemically identified as 2-aminoethanethiol hydrochloride (CAS 156-57-0), is an organosulfur compound characterized by a thiol (-SH) group and an amino (-NH₂) group on a two-carbon chain, with a hydrochloride salt formulation. This compound is notable for its dual functional groups, which confer reactivity and versatility in applications ranging from pharmaceutical intermediates to industrial synthesis. Its structure enables participation in disulfide bond formation, metal chelation, and nucleophilic reactions, making it valuable in biochemical and material sciences .
Properties
CAS No. |
39322-47-9 |
|---|---|
Molecular Formula |
C9H19NO8S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6.C3H7NO2S/c7-1-3(9)5(11)6(12)4(10)2-8;4-2(1-7)3(5)6/h1,3-6,8-12H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5+,6+;2-/m00/s1 |
InChI Key |
GVEITDPWYKNDNJ-LGDQNDJISA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@@H](C(=O)O)N)S |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(=O)O)N)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiols are typically synthesized from alkyl halides via nucleophilic substitution reactions. One common method involves the reaction of alkyl halides with sodium hydrosulfide (NaSH) to produce thiols. For example, 1-bromobutane reacts with sodium hydrosulfide to yield 1-butanethiol . this method can lead to the formation of sulfides as by-products due to secondary reactions. To overcome this, thiourea can be used as a nucleophile, which forms an alkyl isothiourea salt intermediate that is hydrolyzed to produce the desired thiol .
Industrial Production Methods: In industrial settings, thiols are often produced using similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a nucleophile is preferred to minimize by-product formation and improve yield .
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
Scientific Research Applications
Hithiol and other thiols have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which thiols exert their effects is primarily through their ability to donate electrons and participate in redox reactions. The sulfhydryl group readily donates electrons, making thiols potent reducing agents. This property is exemplified by glutathione, a tripeptide that serves as a principal antioxidant in cells . Thiols also form disulfide bonds, which are crucial for protein structure and function .
Comparison with Similar Compounds
Data Tables Summarizing Key Properties
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Thiol Group) |
|---|---|---|---|
| This compound | 129.61 | 178–182 | 8.3 |
| 2-Mercaptoethanol | 78.13 | -130 (liquid) | 9.6 |
| L-Cysteine | 121.16 | 240 (decomposes) | 8.3 |
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